molecular formula C11H7ClF6O2S B14035662 1-Chloro-1-(2-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14035662
M. Wt: 352.68 g/mol
InChI Key: XLRDDIPEGUPDHT-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-Chloro-1-(2-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one involves several steps, typically starting with the appropriate substituted benzene derivative. The synthetic route may include:

    Halogenation: Introduction of the chloro group to the benzene ring.

    Substitution Reactions: Introduction of the trifluoromethoxy and trifluoromethylthio groups through nucleophilic substitution reactions.

    Formation of Propan-2-one Moiety:

Industrial production methods may involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Chemical Reactions Analysis

1-Chloro-1-(2-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to form corresponding acids or alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.

Scientific Research Applications

1-Chloro-1-(2-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoromethylthio groups can enhance the compound’s binding affinity and specificity towards these targets. The chloro group may also play a role in facilitating interactions through halogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Similar compounds to 1-Chloro-1-(2-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one include:

  • 1-Chloro-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one

These compounds share similar structural features but differ in the position of the trifluoromethoxy and trifluoromethylthio groups on the phenyl ring. The unique arrangement of these groups in this compound contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H7ClF6O2S

Molecular Weight

352.68 g/mol

IUPAC Name

1-chloro-1-[2-(trifluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H7ClF6O2S/c1-5(19)9(12)7-3-2-6(21-11(16,17)18)4-8(7)20-10(13,14)15/h2-4,9H,1H3

InChI Key

XLRDDIPEGUPDHT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)OC(F)(F)F)Cl

Origin of Product

United States

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